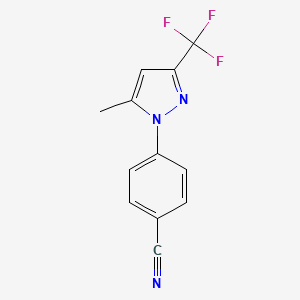
Boc-(R)-3-Amino-3-(3-nitrophenyl)-propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-®-3-Amino-3-(3-nitrophenyl)-propionic acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an amino acid derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of oxalyl chloride in methanol to achieve selective deprotection of the N-Boc group . Another method employs a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES) for efficient and sustainable deprotection .
Industrial Production Methods
Industrial production methods for Boc-®-3-Amino-3-(3-nitrophenyl)-propionic acid often focus on optimizing reaction conditions to achieve high yields and purity. The use of deep eutectic solvents and mild deprotection methods are favored for their environmental sustainability and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Boc-®-3-Amino-3-(3-nitrophenyl)-propionic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like trifluoroacetic acid or oxalyl chloride in methanol are used for Boc deprotection.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of deprotected amino acids or other functionalized derivatives.
Applications De Recherche Scientifique
Boc-®-3-Amino-3-(3-nitrophenyl)-propionic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of Boc-®-3-Amino-3-(3-nitrophenyl)-propionic acid involves its interaction with molecular targets through its functional groups. The Boc group provides protection during synthetic processes, while the nitrophenyl moiety can participate in various chemical reactions. The compound’s effects are mediated through pathways involving its amino and nitro groups, which can undergo transformations to yield biologically active derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Boc-®-3-Amino-3-(4-nitrophenyl)-propionic acid
- Boc-®-3-Amino-3-(2-nitrophenyl)-propionic acid
- Boc-®-3-Amino-3-(3-chlorophenyl)-propionic acid
Uniqueness
Boc-®-3-Amino-3-(3-nitrophenyl)-propionic acid is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and interaction with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs .
Propriétés
Formule moléculaire |
C14H18N2O6 |
|---|---|
Poids moléculaire |
310.30 g/mol |
Nom IUPAC |
(2R)-2-[amino-(3-nitrophenyl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid |
InChI |
InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)10(12(17)18)11(15)8-5-4-6-9(7-8)16(20)21/h4-7,10-11H,15H2,1-3H3,(H,17,18)/t10-,11?/m1/s1 |
Clé InChI |
UJQXURDTIAHRTB-NFJWQWPMSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)[C@H](C(C1=CC(=CC=C1)[N+](=O)[O-])N)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)C(C(C1=CC(=CC=C1)[N+](=O)[O-])N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


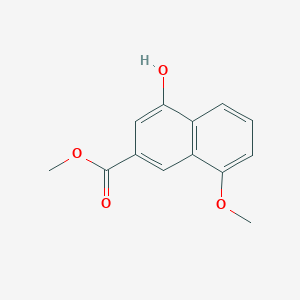

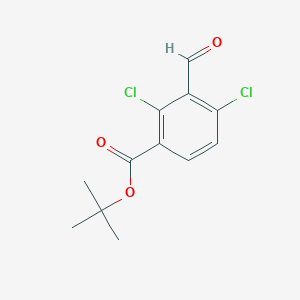
![tert-Butyl 2'-oxo-1',2',5,6-tetrahydro-[2,4'-bipyridine]-1(4H)-carboxylate](/img/structure/B13925782.png)
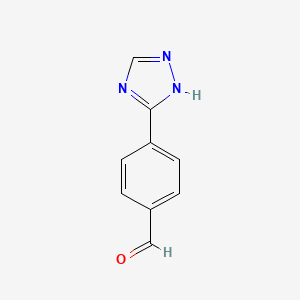
![5-((1-Methylpiperidin-4-yl)methoxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13925794.png)
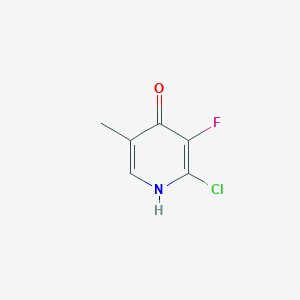
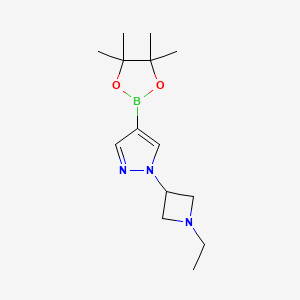
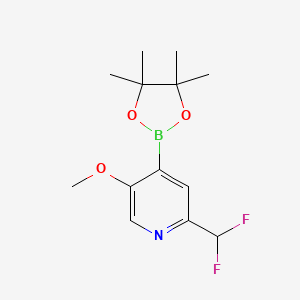
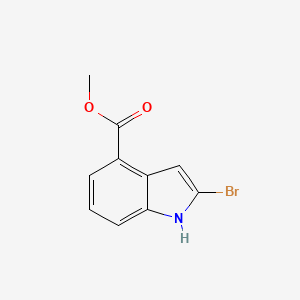
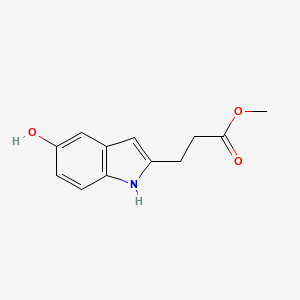
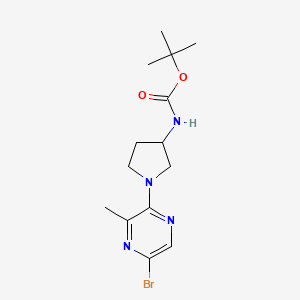
![N-[9-[(2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13925815.png)
